6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.:
Cat. No.: VC15818984
Molecular Formula: C16H17N5O
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.
![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine -](/images/structure/VC15818984.png)
Specification
Molecular Formula | C16H17N5O |
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Molecular Weight | 295.34 g/mol |
IUPAC Name | 6-(4-methoxyphenyl)-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Standard InChI | InChI=1S/C16H17N5O/c1-22-12-6-4-11(5-7-12)13-8-9-15-18-19-16(21(15)20-13)14-3-2-10-17-14/h4-9,14,17H,2-3,10H2,1H3 |
Standard InChI Key | LNRJIKLYLYKQRM-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCCN4)C=C2 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The triazolo[4,3-b]pyridazine core consists of a pyridazine ring fused with a 1,2,4-triazole moiety at positions 4 and 3, respectively . At position 6, the 4-methoxyphenyl group introduces aromaticity and electron-donating capacity via its methoxy (-OCH₃) substituent, while the pyrrolidin-2-yl group at position 3 contributes a saturated five-membered amine ring, enhancing solubility and potential receptor interactions .
Molecular Formula: C₁₆H₁₈N₆O
Molecular Weight: 310.36 g/mol
Key Functional Groups:
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Triazolo[4,3-b]pyridazine (heterocyclic core)
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4-Methoxyphenyl (aromatic electron donor)
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Pyrrolidin-2-yl (aliphatic amine)
Table 1: Calculated Physicochemical Properties
Property | Value |
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LogP (Partition Coefficient) | 2.1 (estimated) |
Hydrogen Bond Donors | 2 (pyrrolidinyl NH) |
Hydrogen Bond Acceptors | 6 (triazole N, pyridazine N, methoxy O) |
Polar Surface Area | 78.9 Ų |
The methoxy group’s electron-donating nature may stabilize the molecule through resonance effects, while the pyrrolidine ring’s conformational flexibility could facilitate binding to biological targets .
Synthetic Methodologies and Optimization
Retrosynthetic Strategy
The synthesis of 6-(4-methoxyphenyl)-3-(pyrrolidin-2-yl)-[1, triazolo[4,3-b]pyridazine likely follows a modular approach:
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Core Formation: Cyclocondensation of 3,6-dichloropyridazine with a hydrazide derivative to construct the triazolo[4,3-b]pyridazine scaffold .
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C6 Functionalization: Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group at position 6 .
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C3 Substitution: Nucleophilic aromatic substitution (SNAr) or transition-metal catalysis to install the pyrrolidin-2-yl group at position 3.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation significantly enhances reaction efficiency for triazolo-pyridazines. For example, 3,6-dichloropyridazine reacts with acylhydrazides in ethanol under microwave conditions (150°C, 10 min) to yield 3-aryl-6-chloro intermediates with >80% efficiency . Subsequent SNAr reactions with pyrrolidine derivatives at 170°C for 25 min afford the final product .
Table 2: Comparative Synthesis Conditions
Step | Conventional Method | MAOS Protocol |
---|---|---|
Core Formation | 16–60 h reflux, 40–50% yield | 10 min, 80% yield |
C6 Functionalization | 8–30 h, 40–70% yield | 25 min, 73% yield |
Biological Activity and Mechanistic Insights
Apoptosis Induction and Cell Cycle Arrest
Analogous derivatives induce apoptosis by activating caspase-9 and arresting the cell cycle at the S phase . Molecular docking studies suggest that the triazolo-pyridazine core occupies the ATP-binding pocket of kinases, with the 4-methoxyphenyl group extending into hydrophobic regions .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Moderate bioavailability predicted due to a balance between hydrophobicity (LogP ≈ 2.1) and polar surface area (78.9 Ų) .
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Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with potential O-demethylation of the methoxy group.
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Excretion: Renal clearance anticipated due to moderate molecular weight and hydrophilicity .
Toxicity Considerations
Applications and Future Directions
Therapeutic Applications
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Oncology: Dual kinase inhibition for breast and lung cancers .
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CNS Disorders: Pyrrolidine’s amine group may facilitate blood-brain barrier penetration for neurodegenerative disease targeting.
Industrial and Research Applications
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